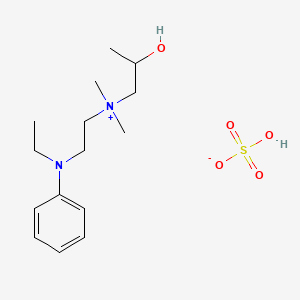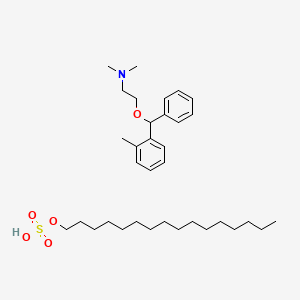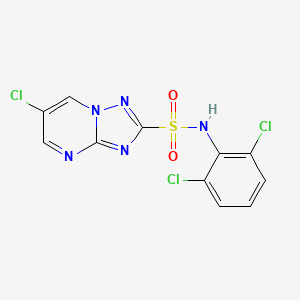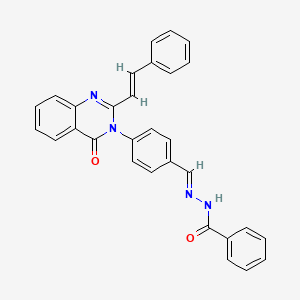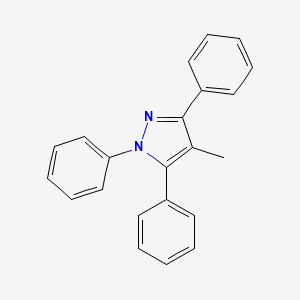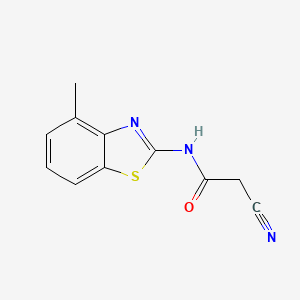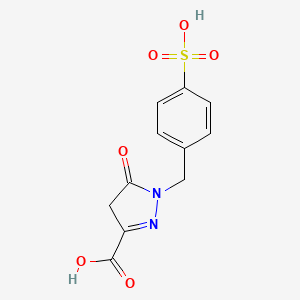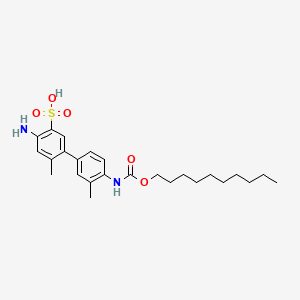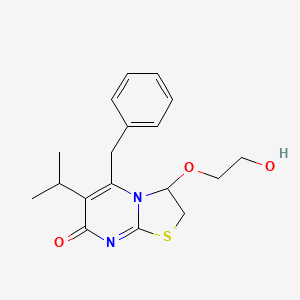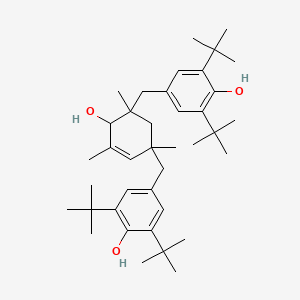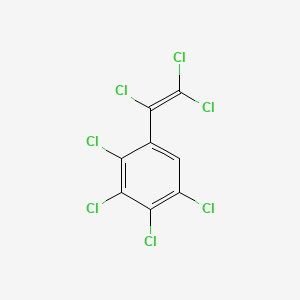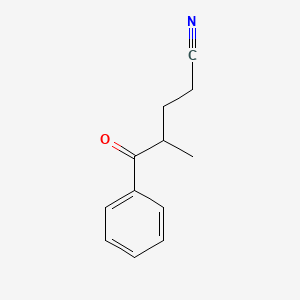
Valeronitrile, 4-benzoyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valeronitrile, 4-benzoyl- is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a benzoyl group attached to the fourth position of the valeronitrile molecule. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Valeronitrile, 4-benzoyl- can be synthesized through several methods. One common method involves the dehydration of valeronamide. Another method includes the hydrogenation of pentenenitrile using a novel catalyst, such as a macromolecular palladium complex, under controlled conditions . The reaction typically involves adding pentenenitrile, ethanol, and the catalyst into a hydrogenation reaction kettle, followed by stirring and heating to 60°C under hydrogen pressure .
Industrial Production Methods
Industrial production of valeronitrile, 4-benzoyl- often involves the use of bromobutane and sodium cyanide as raw materials. This process, however, has high costs and environmental concerns due to the discharge of waste products . An alternative method involves the preparation of valeraldehyde as a starting material, which also faces challenges such as high toxicity and low yield .
Analyse Des Réactions Chimiques
Types of Reactions
Valeronitrile, 4-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and substituted benzoyl derivatives .
Applications De Recherche Scientifique
Valeronitrile, 4-benzoyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of valeronitrile, 4-benzoyl- involves its interaction with molecular targets through radical reactions. The compound can initiate radical chain reactions by homolytic cleavage of weak bonds, such as the O–O bond in benzoyl peroxide . This leads to the formation of radicals that can propagate and terminate the reaction, resulting in various products .
Comparaison Avec Des Composés Similaires
Valeronitrile, 4-benzoyl- can be compared with other similar compounds, such as:
Benzoyl peroxide: Both compounds can initiate radical reactions, but benzoyl peroxide is more commonly used as a radical initiator.
Azobisisobutyronitrile: This compound is also used as a radical initiator and has similar applications in polymerization reactions.
Valeronitrile, 4-benzoyl- is unique due to its specific structure and reactivity, making it valuable in various synthetic and industrial applications .
Propriétés
Numéro CAS |
38425-80-8 |
|---|---|
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
4-methyl-5-oxo-5-phenylpentanenitrile |
InChI |
InChI=1S/C12H13NO/c1-10(6-5-9-13)12(14)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6H2,1H3 |
Clé InChI |
IMOJZELJZGDLMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC#N)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



